molecular formula C7H5ClN2S B1356531 3-Chloro-4-thiocyanatoaniline CAS No. 3226-46-8

3-Chloro-4-thiocyanatoaniline

Cat. No. B1356531
CAS RN: 3226-46-8
M. Wt: 184.65 g/mol
InChI Key: TUHUVPGYYIDKLW-UHFFFAOYSA-N
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Description

3-Chloro-4-thiocyanatoaniline is a chemical compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 . It is a compound used for proteomics research .


Synthesis Analysis

3-Chloro-4-thiocyanatoaniline can be synthesized through various methods, including the diazotization of 3-chloro-4-aminobenzenamine, followed by treatment with potassium thiocyanate. Another method involves the Sandmeyer reaction of 3-chloro-4-nitroaniline with sodium thiocyanate.


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-thiocyanatoaniline consists of a benzene ring substituted with an amino group at the 4th position, a chlorine atom at the 3rd position, and a thiocyanate group at the 2nd position .


Physical And Chemical Properties Analysis

3-Chloro-4-thiocyanatoaniline has a melting point of 60-61 °C. Its density is predicted to be 1.43±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Derivatives

3-Chloro-4-thiocyanatoaniline is used in the synthesis of various derivatives, including 2-amino-5(6)-(4-aminophenyl)benzimidazole. This process involves the reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene to obtain 4-amino-3,4'-dinitrodiphenyl sulfide, a related compound (Pilyugin, Sapozhnikov & Shitov, 2003).

Antimicrobial Properties

Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment shows that thiocyanatoamides, derived from similar chemical structures, can be synthesized and tested for antibacterial and antifungal activities (Baranovskyi et al., 2018).

Crystal Structure Analysis

Studies on compounds like N-(3-chloropropionyl)-N′-(4-fluorophenyl)thiourea, which are structurally related, help in understanding the crystal structures of such chemicals. This knowledge is crucial for developing new materials with specific properties (Ismail & Yamin, 2009).

Electrochemical Detection Applications

In the field of electrochemical detection, compounds containing thiocyanate have been used. For instance, carbon dots doped Fe3O4 nanocomposite embedded on g-C3N4 nanosheets have been synthesized for the electrochemical detection of thiocyanate in saliva samples, demonstrating potential applications in clinical diagnosis and environmental monitoring (Ponnaiah et al., 2018).

Environmental Impact

Anaerobic Degradation

Studies on the anaerobic degradation of nitroaromatic compounds, like 2-chloro-4-nitroaniline, by microbial strains such as Geobacter sp. KT7 and Thauera aromatica KT9, reveal the potential of these microbes in breaking down similar compounds. This research is significant for understanding the environmental impact and remediation strategies for substances related to 3-Chloro-4-thiocyanatoaniline (Duc, 2019).

Synthesis of Biologically Active Compounds

The synthesis of various heterocyclic compounds, starting from derivatives similar to 3-Chloro-4-thiocyanatoaniline, has been explored. These synthesized compounds have shown potential antimicrobial, analgesic, and anthelmintic activities, indicating the role of 3-Chloro-4-thiocyanatoaniline in the development of new therapeutic agents (Naganagowda et al., 2011).

Fluorescence and Spectral Analysis

The use of thiocyanate-containing compounds in fluorescence and spectral analysis has been documented. For example, Cyanine IR-780, which reacts with amino-substituted thiophenols, demonstrates the potential of thiocyanate derivatives in distinguishing between different molecular structures, with applications in biological systems (Sheng et al., 2016).

Safety And Hazards

3-Chloro-4-thiocyanatoaniline should be kept away from heat, flames, and sparks. It should not be mixed with oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and sulfur oxides .

properties

IUPAC Name

(4-amino-2-chlorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHUVPGYYIDKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538604
Record name 4-Amino-2-chlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-thiocyanatoaniline

CAS RN

3226-46-8
Record name 4-Amino-2-chlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Yagotourayama - Yakugaku Zasshi, 1963 - scholar.archive.org
… 2) p-Thiocyanatoaniline and 3-chloro-4-thiocyanatoaniline were diazotized and reaction with phenol, or with o-or m-chlorophenol in neutral or weakly alkaline solution to prepare the …
Number of citations: 2 scholar.archive.org
T Yabuuchi, M HISAKI, R KIMURA - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
… of 18.5 g (0.1 mole) of 3-chloro-4thiocyanatoaniline in 30 ml of dry benzene was slowly … a solution of 18 g (0.1 mole) of 3-chloro-4thiocyanatoaniline and 1 g of dry pyridine in 100 ml of …
Number of citations: 4 www.jstage.jst.go.jp
藪内隆弘, 久木正勝, 木村隆一 - Chemical and Pharmaceutical Bulletin, 1975 - jlc.jst.go.jp
… of 18.5 g (0.1 mole) of 3-chloro-4thiocyanatoaniline in 30 ml of dry benzene was slowly … a solution of 18 g (0.1 mole) of 3—chloro—4thiocyanatoaniline and 1 g of dry pyridine in 100 m1 …
Number of citations: 3 jlc.jst.go.jp
T YABUUCHI, M HISAKI, M MATUDA… - Chemical and …, 1975 - jstage.jst.go.jp
… N-(4—,Chlorobenzy1idene)-3-chloro-4—thiocyanatoaniline (XIX)—To a solution of 18 g (0.1 mole) of 3-chloro-4-th;iocyanatoaniline in 200 m1 of dry benzene was added a solution of …
Number of citations: 10 www.jstage.jst.go.jp
P Chauhan, Ritu, Preeti, S Kumar… - European Journal of …, 2019 - Wiley Online Library
AC‐3 thiocyanation of 2‐aryl‐quinolin‐4‐ones in the presence of eosin‐Y and visible light has been developed. The methodology allows easy access to a variety of 2‐aryl‐3‐thiocyano‐…
浜田喜樹, 松岡英子, 深津洋美 - YAKUGAKU ZASSHI, 1971 - jstage.jst.go.jp
… (V to XXVIII) were prepared by dissolving 3-chloro-4-thiocyanatoaniline, 1-amino-4-… He, 3-chloro-4-thiocyanatoaniline 35, ji Þ5:9 že U - et 3-chloro-4-thiocyanatoaniline ø NH, 3 o ryu k fit …
Number of citations: 2 www.jstage.jst.go.jp
浜田喜樹, 杉原久義 - YAKUGAKU ZASSHI, 1963 - jstage.jst.go.jp
1) 4-Thiocyanato-1-naphthylamine (I), 5-thiocyanato-8-aminoquinoline (II), 5-amino-6-chloroquinoline (IV), 4-nitronaphthylamine (V), and 5-thiocyanato-6-chloro-8-aminoquinoline (III) …
Number of citations: 3 www.jstage.jst.go.jp
浜田喜樹, 塩津普 - YAKUGAKU ZASSHI, 1964 - jstage.jst.go.jp
Compounds I to (VI) were synthesized by the diazotization of aniline, p-thiocyanatoaniline, 3-chloro-4-thiocyanatoaniline, p-chloroanilne, p-nitroaniline, and o-chloroaniline, and …
Number of citations: 3 www.jstage.jst.go.jp
高橋酉蔵, 岡田寿太郎, 山本泰男 - YAKUGAKU ZASSHI, 1957 - jstage.jst.go.jp
In order to examine the analgesic activity, 2-(2-dimethylaminoacylamido) benzothiazoles (III) were synthesized by the application of 2-bromoacyl bromide to 6-alkoxyor 4 (5, or 6)-chloro-…
Number of citations: 3 www.jstage.jst.go.jp
濱田喜樹, 竹内烈, 松岡英子, 廣田穣 - YAKUGAKU ZASSHI, 1970 - jstage.jst.go.jp
… ー:3-Chloro-4-thiocyanatoaniline 250 300 350 m ん( ー-----: 2-chloro-4-amino-5-iodophcnoxyphenyl -s* * * ● thiocyanate(V) Fig,2. Ultraviolet Absorption Spectra in :2-bromo-4-amino-5-…
Number of citations: 2 www.jstage.jst.go.jp

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